molecular formula C9H8BrNO3 B2596069 7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid CAS No. 1782770-61-9

7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid

Cat. No.: B2596069
CAS No.: 1782770-61-9
M. Wt: 258.071
InChI Key: IYIWTEQSTLVPSJ-UHFFFAOYSA-N
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Description

7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine is a chemical compound with the empirical formula C8H8BrNO . It is stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of some novel 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids was achieved via a copper (I) catalyzed one-pot reaction of various aromatic aldehydes with 7-bromo-4-(prop-2-yn-1-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one . The structures of the synthesized compounds were confirmed by 1H NMR, 13C NMR, and mass spectra .


Molecular Structure Analysis

The molecular structure of 7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine was confirmed by 1H NMR, 13C NMR, and mass spectra . The empirical formula is C8H8BrNO .


Physical and Chemical Properties Analysis

The physical and chemical properties of 7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine include a molecular weight of 214.06 . The compound is stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid and its derivatives have been explored in various synthetic pathways due to their potent biological activities and applications in medicinal chemistry. One approach involved the synthesis of nitro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid derivatives, which were prepared from 4-hydroxy-3-nitrobenzoic acid through a series of reactions, highlighting the versatility of these compounds in organic synthesis (Yin Du-lin, 2007). Moreover, innovative synthesis methods have been developed for 3,4-dihydro-2H-benzo[1,4]oxazines, demonstrating their significant role in biology and medication over the recent years (詹淑婷, 2012).

Pharmacological Applications

A practical synthesis method was established for an orally active CCR5 antagonist, where methyl 7-bromo-1-propyl-2,3-dihydro-1H-1-benzazepine-4-caboxylate was synthesized as an intermediate, showcasing the compound's potential in developing therapeutic agents (T. Ikemoto et al., 2005). Additionally, 3,4-dihydro-2H-benzo[1,4]oxazine derivatives have been identified as dual thromboxane A2 receptor antagonists and prostacyclin receptor agonists, offering promising avenues for novel treatments in anti-thrombotic and cardiovascular fields (M. Ohno et al., 2006).

Material Science and Analytical Chemistry

In material science, benzo[c]coumarin carboxylic acids, including derivatives of 7-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine, were synthesized and exhibited excellent fluorescence properties in both ethanol solution and the solid state, suggesting their potential applications in the development of novel fluorescent materials (Juan Shi et al., 2017).

Future Directions

The future directions of research on 7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine could involve further optimization and mechanism studies . Additionally, the development of new chemotherapeutic agents is highly needed because of undesirable side effects and increasing resistance to existing agents .

Mechanism of Action

Properties

IUPAC Name

7-bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO3/c10-5-1-2-6-7(3-5)14-8(4-11-6)9(12)13/h1-3,8,11H,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYIWTEQSTLVPSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(N1)C=CC(=C2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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